1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-chlorophenyl isocyanate and 5-(furan-2-yl(hydroxy)methyl)thiophene. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea: Lacks the furan ring and hydroxyl group, making it less versatile in chemical reactions.
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea: Lacks the thiophene ring, which may affect its biological activity.
1-(2-Chlorophenyl)-3-((5-(furan-2-yl)methyl)thiophen-2-yl)methyl)urea: Similar structure but without the hydroxyl group, potentially altering its reactivity and applications.
Uniqueness
1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is unique due to the presence of both furan and thiophene rings, along with a hydroxyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9,16,21H,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVUTRPUALLTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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